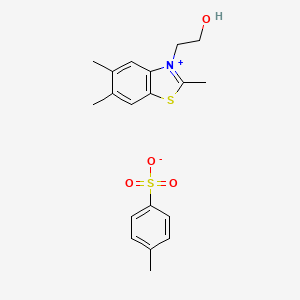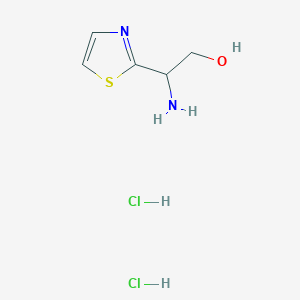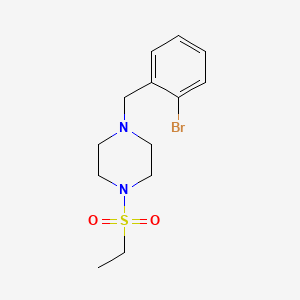
3-(2-Hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate is a synthetic organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring substituted with hydroxyethyl and trimethyl groups, and a tosylate anion. Benzothiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate typically involves the reaction of 2,5,6-trimethylbenzothiazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiazolium ring can be reduced under specific conditions.
Substitution: The tosylate anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate.
Reduction: Formation of reduced benzothiazolium derivatives.
Substitution: Formation of substituted benzothiazolium salts.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazolium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The hydroxyethyl group allows for hydrogen bonding interactions, while the benzothiazolium ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,6-trimethylbenzothiazole
- 3-(2-hydroxyethyl)-benzothiazolium chloride
- 2,5,6-trimethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium tosylate is unique due to the presence of both hydroxyethyl and tosylate groups, which confer specific chemical and physical properties. The hydroxyethyl group enhances its solubility in polar solvents, while the tosylate anion provides stability and facilitates various substitution reactions .
Propriétés
Formule moléculaire |
C19H23NO4S2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C12H16NOS.C7H8O3S/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,14H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
OUWLGDGEIZIKKQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12495635.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)

